trans-4-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrrolidine derivative with a trifluoromethyl group attached to the phenyl ring . It has a molecular weight of 295.69 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The IUPAC name of this compound is (3R,4S)-4-[4-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxylic acid hydrochloride . The InChI code is 1S/C12H12F3NO2.ClH/c13-12(14,15)8-3-1-7(2-4-8)9-5-16-6-10(9)11(17)18;/h1-4,9-10,16H,5-6H2,(H,17,18);1H/t9-,10+;/m1./s1 .Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 295.69 . The storage temperature is 2-8°C .Scientific Research Applications
Phosphorus-nitrogen compounds and DNA interactions
Trans-4-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride derivatives have been explored in the synthesis of phosphorus-nitrogen compounds. For instance, the synthesis and structural investigations of new N/O spirocyclic phosphazene derivatives highlighted their potential biological activities and interactions with DNA. These compounds exhibit antibacterial and antifungal activities and show strong affinity against bacteria. Their DNA binding nature and interaction with pUC18 plasmid DNA suggest significant biotechnological applications (Işıklan et al., 2010).
Organocatalysis
The molecule has been utilized in organocatalysis, particularly in the transesterification process. Research into zwitterionic salts, including those derived from trifluoromethylphenyl compounds, demonstrated their effectiveness as mild organocatalysts. These catalysts facilitate the transesterification reaction of methyl carboxylates and alcohols under specific conditions, presenting a novel approach to catalysis in organic chemistry (Ishihara et al., 2008).
Synthesis of Substituted Pyrrolidines
The molecule has been central to the enantioselective synthesis of substituted pyrrolidines, showcasing its importance in asymmetric synthesis. For example, a practical asymmetric synthesis approach for N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy highlights the molecule's role in facilitating efficient synthesis processes, leading to significant yields of chiral pyrrolidines with high enantiomeric excess (Chung et al., 2005).
Electrochemical Oxidative Decarboxylation
In the realm of electrochemistry, the molecule has contributed to the development of enantiomerically pure pyrrolidine derivatives through electrochemical oxidative decarboxylation. This process signifies its utility in creating complex organic molecules with high diastereoselectivities, indicating its potential in synthetic organic chemistry and the synthesis of pharmacologically relevant compounds (Renaud & Seebach, 1986).
Medicinal Chemistry and Neuraminidase Inhibitors
In medicinal chemistry, derivatives of trans-4-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid have been investigated for their potential as neuraminidase inhibitors. This research provides insights into the design and synthesis of potent inhibitors against influenza, showcasing the molecule's application in drug discovery and development (Wang et al., 2001).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . This indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine scaffold are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Properties
IUPAC Name |
(3R,4S)-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2.ClH/c13-12(14,15)8-3-1-7(2-4-8)9-5-16-6-10(9)11(17)18;/h1-4,9-10,16H,5-6H2,(H,17,18);1H/t9-,10+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEKJMKAVRTDKQ-UXQCFNEQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.